![molecular formula C10H10ClNO2 B1456367 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1365763-73-0](/img/structure/B1456367.png)
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1365763-73-0 . It has a molecular weight of 211.65 . This compound is a versatile material used in various scientific research studies due to its unique properties. It finds applications in medicinal chemistry, drug discovery, and neuropharmacology.
Synthesis Analysis
The synthesis of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves a reaction with trans-N,N’-dimethyl-1,2-cyclohexyldiamine, potassium phosphate, and copper(l) iodide . The reaction is carried out in 1,4-dioxane at 120.0℃ for 48.0h .Molecular Structure Analysis
The IUPAC name of this compound is 7-chloro-6-methoxy-3,4-dihydro-1 (2H)-isoquinolinone . The InChI code is 1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10 (13)7 (6)5-8 (9)11/h4-5H,2-3H2,1H3, (H,12,13) .Chemical Reactions Analysis
The compound is a useful reactant in organic reactions and synthesis . It has been used in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anti-inflammatory Agents
Research has indicated that derivatives of tetrahydroisoquinoline exhibit anti-inflammatory properties. As such, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one could be utilized in the development of new anti-inflammatory medications, potentially offering alternative treatments for conditions like arthritis or acute inflammation .
Antineuroinflammatory Agents
The compound’s derivatives, particularly N-benzyl tetrahydroisoquinolines , are known to function as antineuroinflammatory agents. They could be beneficial in treating neuroinflammatory conditions and are a subject of interest in neuroscience research .
Asymmetric Catalysis
In the field of synthetic chemistry, 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one can be used as a chiral scaffold in asymmetric catalysis. This application is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry .
Targeted Protein Degradation
This compound can also be used in targeted protein degradation strategies, such as the development of PROTAC® (Proteolysis Targeting Chimeras) molecules. These molecules induce the degradation of specific proteins, which is a promising approach in drug discovery and the treatment of various diseases .
Safety and Hazards
Future Directions
The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, to which 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one belongs, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, the future directions of this compound could involve further exploration of its potential in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiqs are known to influence a variety of biochemical pathways, leading to downstream effects such as the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities, which suggests that this compound may have similar effects .
properties
IUPAC Name |
7-chloro-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h4-5H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYRVHJEULFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.